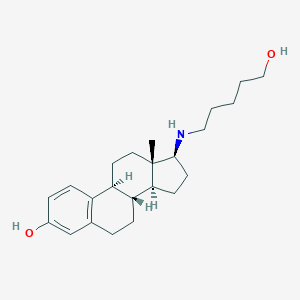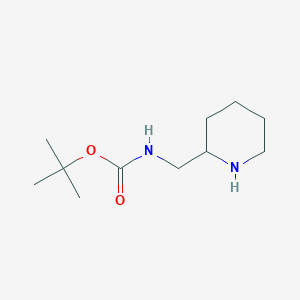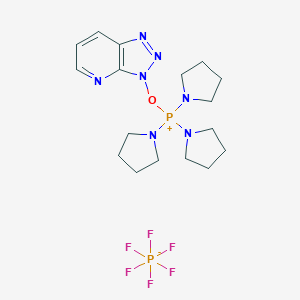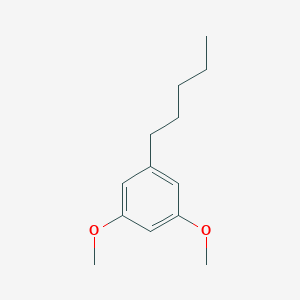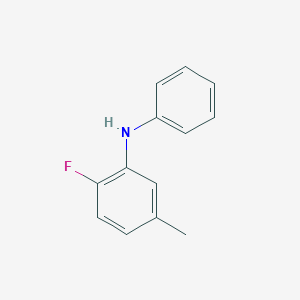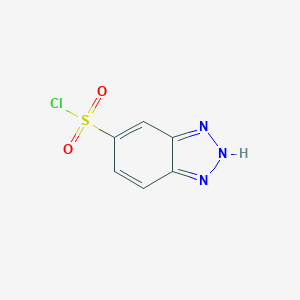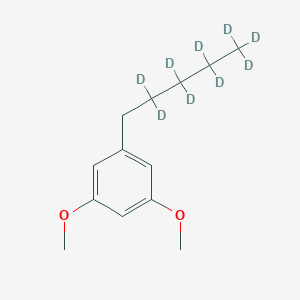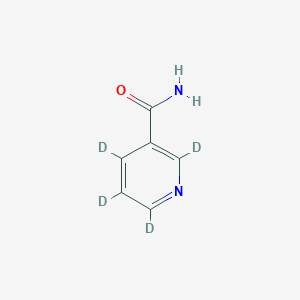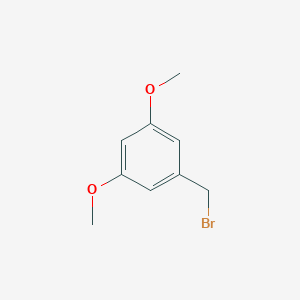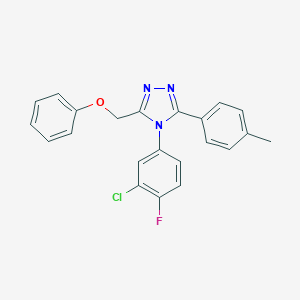
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds, which have been widely used in various fields of research due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further investigation into the mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- may lead to the discovery of new signaling pathways that can be targeted for therapeutic purposes. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Méthodes De Synthèse
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- can be achieved through several methods, including the reaction of 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol with various reagents. The synthesis of this compound is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. As a result, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been used in various research studies to investigate its potential therapeutic benefits.
Propriétés
Numéro CAS |
141079-12-1 |
|---|---|
Nom du produit |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- |
Formule moléculaire |
C22H17ClFN3O |
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-7-9-16(10-8-15)22-26-25-21(14-28-18-5-3-2-4-6-18)27(22)17-11-12-20(24)19(23)13-17/h2-13H,14H2,1H3 |
Clé InChI |
ALWNOJZEHVQWJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
Autres numéros CAS |
141079-12-1 |
Synonymes |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(p henoxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




